An In-depth Technical Guide on the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-amine
An In-depth Technical Guide on the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of the functionalized primary amine, 2-Methoxy-2-methylpropan-1-amine. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a plausible synthetic pathway based on established organic chemistry principles. Detailed, albeit theoretical, experimental protocols are provided to guide researchers in the preparation of this compound. Furthermore, a summary of its known chemical and physical properties is presented for easy reference.
Proposed Synthesis of 2-Methoxy-2-methylpropan-1-amine
A multi-step synthesis is proposed, commencing with the readily available starting materials, 2-nitropropane and formaldehyde. The pathway involves the formation of a nitro alcohol intermediate, followed by methylation of the hydroxyl group and subsequent reduction of the nitro group to the desired primary amine.
Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol
The initial step involves the base-catalyzed condensation of 2-nitropropane with formaldehyde to yield 2-nitro-2-methyl-1-propanol. This reaction is a well-documented process in patent literature.[1][2][3]
Step 2: Methylation of 2-Nitro-2-methyl-1-propanol
The hydroxyl group of 2-nitro-2-methyl-1-propanol is then methylated to form 1-methoxy-2-methyl-2-nitropropane. A standard Williamson ether synthesis approach can be employed for this transformation.
Step 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane
The final step is the reduction of the nitro group in 1-methoxy-2-methyl-2-nitropropane to the target primary amine, 2-Methoxy-2-methylpropan-1-amine. Catalytic hydrogenation is a common and effective method for the reduction of aliphatic nitro compounds.[4][5]
Data Presentation: Properties of 2-Methoxy-2-methylpropan-1-amine
The following table summarizes the known physical and chemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | PubChem |
| Molecular Weight | 103.16 g/mol | PubChem |
| CAS Number | 89282-70-2 | PubChem |
| Appearance | White powder | LookChem[6] |
| Purity | >99% | LookChem[6] |
| Storage | Store in a cool and dry place, away from light. | LookChem[6] |
Experimental Protocols
The following are detailed, theoretical protocols for the proposed synthesis of 2-Methoxy-2-methylpropan-1-amine. These protocols are based on general procedures for similar transformations and may require optimization.
Protocol 1: Synthesis of 2-Nitro-2-methyl-1-propanol
Materials:
-
2-Nitropropane
-
Formaldehyde (as paraformaldehyde or formalin solution)
-
Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or triethylamine)
-
Acid for neutralization (e.g., stearic acid or hydrochloric acid)
-
Solvent (if necessary, e.g., water or alcohol)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-nitropropane.
-
Slowly add formaldehyde (in a molar ratio of approximately 1:1 with 2-nitropropane) while maintaining the temperature between 40°C and 58°C.[2]
-
Add a catalytic amount of a basic catalyst (1 to 10 milliequivalents per mole of 2-nitropropane).[2]
-
Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C, ensuring the pH of the reaction medium is between 7 and 11.[1][2]
-
After the reaction is complete (typically monitored by techniques like TLC or GC), neutralize the mixture with an acid to a pH of approximately 4-5.[1]
-
Cool the reaction mixture to induce crystallization of the product.
-
Isolate the crystalline 2-nitro-2-methyl-1-propanol by filtration and wash with a cold solvent.
-
The product can be further purified by recrystallization. A yield of over 90% can be expected.[1][3]
Protocol 2: Methylation of 2-Nitro-2-methyl-1-propanol
Materials:
-
2-Nitro-2-methyl-1-propanol
-
Sodium hydride (NaH) or other suitable base
-
Dimethyl sulfate or methyl iodide
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-2-methyl-1-propanol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) in portions.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture again in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-methyl-2-nitropropane.
Protocol 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane
Materials:
-
1-Methoxy-2-methyl-2-nitropropane
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
In a pressure-resistant reaction vessel, dissolve 1-methoxy-2-methyl-2-nitropropane in the solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-2-methylpropan-1-amine.
-
The product can be further purified by distillation or chromatography if necessary.
Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Methoxy-2-methylpropan-1-amine. A general workflow for characterization is outlined below.
Analytical Techniques for Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, especially if the compound is less volatile.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.[10]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
Conclusion
This technical guide provides a viable, though theoretical, synthetic route to 2-Methoxy-2-methylpropan-1-amine, a compound with potential applications in chemical synthesis. The proposed pathway utilizes common and well-understood organic reactions. The provided protocols, along with the summary of properties and a characterization workflow, should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed synthetic steps are encouraged.
References
- 1. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 2. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 3. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
